![molecular formula C7H14ClNO2 B2603604 1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride CAS No. 2095192-36-0](/img/structure/B2603604.png)
1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride
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Overview
Description
1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride is a chemical compound with the CAS Number: 2095192-36-0 . It has a molecular weight of 179.65 and its linear formula is C7 H13 N O2 .
Molecular Structure Analysis
The InChI code for 1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride is 1S/C7H13NO2.ClH/c8-5-4-7(6(9)10)2-1-3-7;/h1-5,8H2,(H,9,10);1H . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride is a solid at room temperature . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Synthesis and Stereochemistry
Stereoisomers and Synthesis Methods 1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride and its derivatives have been a focus of synthetic chemistry, particularly in the preparation and analysis of its stereoisomers. For instance, André et al. (2013) successfully synthesized all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, highlighting the potential of these compounds in stereoselective synthesis and their relevance in various scientific applications (André et al., 2013). Additionally, Izquierdo et al. (2005) detailed the preparation of derivatives of 2-aminocyclobutane-1-carboxylic acid, contributing to the understanding of stereocontrolled synthetic methodologies and structural analysis of these compounds (Izquierdo et al., 2005).
Novel Synthesis Routes and Practicality The chemical's practical synthesis routes have been explored, such as the work by Fu Zhi-feng (2004), who developed a more convenient and practical synthesis route for 1-aminocyclobutanecarboxylic acid, indicating its industrial application prospects (Fu Zhi-feng, 2004).
Biological Applications and Investigations
Biological Evaluation as NMDA Receptor Ligands Koch et al. (2003) synthesized four stereoisomers of 1-amino-2-(hydroxymethyl)cyclobutanecarboxyclic acid and evaluated them as ligands for the glycine binding site of the NMDA receptor, suggesting the compound's relevance in neurological research and drug design (Koch et al., 2003).
Potential in Boron Neutron Capture Therapy The potential of 1-(2-Aminoethyl)cyclobutanecarboxylic acid hydrochloride in medical applications, especially in boron neutron capture therapy, has been explored. For instance, Kabalka et al. (2002) synthesized derivatives as potential new agents for this therapy, demonstrating the compound's role in developing innovative cancer treatments (Kabalka et al., 2002).
Safety and Hazards
properties
IUPAC Name |
1-(2-aminoethyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-5-4-7(6(9)10)2-1-3-7;/h1-5,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIADTCZMWARMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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